N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide

Epigenetics Histone Demethylase Inhibition KDM4A

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide (CAS 953911-70-1) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C21H27N3O2 and a molecular weight of 353.47 g/mol. It features a para-dimethylaminophenyl propyl group on one amide nitrogen and a para-methylbenzyl group on the other, creating a distinct pharmacophore within the broader class of N,N′-disubstituted oxalamides.

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 953911-70-1
Cat. No. B2480600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide
CAS953911-70-1
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C21H27N3O2/c1-16-6-8-18(9-7-16)15-23-21(26)20(25)22-14-4-5-17-10-12-19(13-11-17)24(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,22,25)(H,23,26)
InChIKeyBVISBTULHXJXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide (CAS 953911-70-1): Baseline Procurement Profile for a KDM-Focused Oxalamide Probe


N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide (CAS 953911-70-1) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C21H27N3O2 and a molecular weight of 353.47 g/mol [1]. It features a para-dimethylaminophenyl propyl group on one amide nitrogen and a para-methylbenzyl group on the other, creating a distinct pharmacophore within the broader class of N,N′-disubstituted oxalamides [2]. Its primary reported biological activity is as a micromolar inhibitor of the histone lysine demethylase KDM4 (JMJD2) subfamily, specifically targeting KDM4A and KDM4C [3]. This compound is exclusively offered for non-human research purposes and is typically supplied at ≥95% purity.

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide: Why Generic Procure-to-Pay Strategies Are Inadequate for this KDM4-Focused Oxalamide


Generic substitution within the N,N′-disubstituted oxalamide class is highly unreliable for KDM4 inhibition studies due to extreme sensitivity of potency and selectivity to subtle structural modifications. The presence and specific positioning of both the terminal tertiary amine (dimethylamino) and the 4-methylbenzyl motif are critical for establishing a unique interaction fingerprint within the JmjC-domain active site [1]. Closely related analogs that replace the 4-methylbenzyl group with other substituents (e.g., isoxazole, 2,6-dimethylphenyl, or 4-fluorobenzyl) or alter the linker length between the aniline and oxalamide core (e.g., phenethyl analogs) result in significant variations in both target affinity and selectivity profiles across the KDM4A/4C subfamily and are often accompanied by altered or completely unknown biological activities [2]. These drastic potency cliffs directly translate into procurement risk: ordering a structurally similar but biologically unvalidated analog can compromise experimental reproducibility and data integrity in epigenetic probe studies.

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide (953911-70-1): Quantified Differentiation Evidence Guide


KDM4A (JMJD2A) Cellular Inhibition Potency: A Comparative View of Micromolar Activity

In a cell-based assay measuring the inhibition of human KDM4A via increased H3K9me3 levels in HeLa cells, N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide exhibited an EC50 of 3,800 nM [1]. This places its cellular potency within the low micromolar range, distinguishing it from the structurally simpler, broad-spectrum 2-oxoglutarate analog N-Oxalylglycine (NOG), which shows a comparable KDM4A IC50 of approximately 250 µM in biochemical assays [2]. The target compound is approximately 66-fold more potent than NOG against KDM4A.

Epigenetics Histone Demethylase Inhibition KDM4A

KDM4C (JMJD2C/GASC1) Biochemical Inhibition Profile: Moderate Potency with Subfamily Discrimination

The compound inhibits KDM4C with an IC50 of 3,400 nM in a mass spectrophotometric assay using the H3K9me3 substrate and the N-terminal GST-fused human JMJD2C catalytic domain (residues 1–420) [1]. When benchmarked against the well-characterized KDM4 inhibitor tool compound ML324, which inhibits KDM4C with an IC50 of 3,900 nM in an AlphaScreen assay [2], the target compound demonstrates comparable if slightly superior potency (3,400 vs. 3,900 nM). However, the cellular isoform selectivity profile diverges: ML324 notably inhibits KDM4A with an IC50 of 920 nM, yielding a KDM4A/4C selectivity ratio of ~0.24, whereas the target compound exhibits a more balanced KDM4A/4C profile (EC50 3,800 nM vs. IC50 3,400 nM, ratio ~1.1).

Epigenetics Histone Demethylase Inhibition KDM4C

Selectivity Gate: Discriminatory Power Against KDM2A and KDM5C Subfamilies

Selectivity profiling reveals that N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide shows negligible inhibition of KDM2A, with an IC50 exceeding 100,000 nM [1]. This contrasts sharply with its low micromolar activity against KDM4A/C and demonstrates a clear selectivity window. While broad-spectrum JmjC demethylase inhibitors like IOX1 show comparable potency against KDM4C (IC50 = 600 nM), KDM4E (2,300 nM), KDM2A (1,800 nM), KDM3A (100 nM), and KDM6B (1,400 nM), they lack subfamily discrimination, resulting in a polypharmacology profile that can confound target deconvolution in cellular systems [2].

Epigenetics Histone Demethylase Inhibitor Selectivity KDM Selectivity Profiling

Cellular Permeability-Driven Target Engagement: Differential KDM4C Inhibition in Biochemical vs. Cellular Assays

The compound's cellular permeability is evidenced by a cell-based KDM4C inhibition assay in U2OS cells expressing full-length His-tagged KDM4C, where it achieves an IC50 of 10,000 nM [1]. This represents only a 2.9-fold drop in potency compared to the biochemical IC50 of 3,400 nM against the isolated catalytic domain, a shift that is consistent with adequate cell membrane penetration and intracellular target engagement. In contrast, the peptide-competitive tool compound NCDM-32B exhibits a more pronounced shift with KDM4C biochemical IC50 of 1,000 nM but often requires higher concentrations for cellular H3K9me3 elevation , suggesting differential cellular pharmacokinetics.

Epigenetics Cellular Target Engagement KDM4C

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide (953911-70-1): Best-Fit Research Application Scenarios Backed by Evidence


Profiling KDM4A- and KDM4C-Dependent Epigenetic Regulation in Cancer Cell Lines

For oncological research programs investigating the roles of KDM4A (JMJD2A) and KDM4C (GASC1) in histone H3K9me3 demethylation and gene activation, this compound provides a balanced, dual-isoform inhibitory profile in both biochemical and cellular formats as evidenced by its EC50 of 3,800 nM for KDM4A and IC50 of 10,000 nM for KDM4C in cell-based assays [1]. Its balanced activity contrasts with KDM4A-preferring tool compounds like ML324 and allows simultaneous modulation of both isoforms without introducing a dominant selectivity bias [2]. Users can expect a measurable increase in global H3K9me3 levels at concentrations in the 1–10 µM range, making it suitable for chromatin immunoprecipitation (ChIP) and gene expression studies in HeLa, U2OS, and breast cancer cell models.

Chemical Probe for KDM4-Specific Transcriptional Reprogramming with Reduced KDM2A Off-Target Interference

The compound's substantial selectivity window against KDM2A (IC50 >100,000 nM vs. ~3,400 nM for KDM4C) positions it as a more specific KDM4 subfamily probe compared to broad-spectrum JmjC inhibitors like IOX1 [1]. Researchers aiming to attribute phenotypic effects specifically to KDM4-mediated H3K9me3 demethylation benefit from this selectivity, as inhibition of KDM2A would independently affect H3K36me2 marks and confound data interpretation. This selectivity profile supports studies focused on KDM4-driven oncogenic programs (e.g., in prostate, breast, and esophageal cancers) where KDM4C amplification is a key driver.

Building Block for Structure-Activity Relationship (SAR) Exploration of the N1-Arylpropyl Oxalamide Pharmacophore

With a molecular weight of 353.47 g/mol, two hydrogen bond donors, and three hydrogen bond acceptors, this compound serves as an ideal starting scaffold for medicinal chemistry optimization campaigns targeting the KDM4 family [1]. Its modular structure—featuring an N1-(3-(4-(dimethylamino)phenyl)propyl) group and an N2-(4-methylbenzyl) group—allows independent modification at multiple vectors: (i) replacing the 4-methylbenzyl group with heterocycles to enhance potency, (ii) modifying the dimethylamino group to tune basicity and permeability, and (iii) extending the propyl linker to optimize the JmjC active site fit. Suppliers typically offer the compound at ≥95% purity, providing reliable material for analog synthesis and subsequent SAR analysis.

Reference Agonist for Epigenetic Biomarker Validation in High-Content Screening (HCS) Assays

The compound's demonstrated ability to elevate H3K9me3 levels in a dose-dependent manner in HeLa cells, as measured by DAPI-staining-based immunofluorescence, validates its use as a positive control in high-content imaging assays designed to screen for novel KDM4 inhibitors [1]. Its cellular EC50 of 3,800 nM for KDM4A provides a reproducible benchmark for assay qualification. Procurement teams supporting screening facilities can rely on this compound to establish Z'-factor, signal window, and inter-plate variability metrics prior to initiating large-scale compound library screens, ensuring assay robustness and data quality.

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